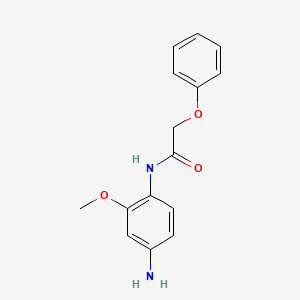

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide (N-AMPA) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is an amide analog of the neurotransmitter glutamate and is used to investigate the roles of glutamatergic systems in the brain. N-AMPA has been used in research to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of glutamate and its analogs on the brain.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has delved into the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid, a related compound, aiming to obtain macromolecules with pharmacological residues for potential therapeutic applications. These studies have explored the influence of aromatic side substituents on the stereochemical configuration of polymer chains, suggesting avenues for the development of novel materials with specific biological activities (Román & Gallardo, 1992).

Chemoselective Acetylation in Drug Synthesis

In the context of drug synthesis, chemoselective acetylation processes have been optimized to produce intermediates for antimalarial drugs, demonstrating the compound's relevance in synthesizing medically significant molecules. Such processes are crucial for developing efficient and selective synthetic pathways for drug production, highlighting the chemical's role in facilitating novel therapeutic agent synthesis (Magadum & Yadav, 2018).

Derivatization for Analytical Purposes

Analytical chemistry applications include the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines for separation and quantification by capillary gas-liquid chromatography. This highlights the compound's utility in enhancing analytical methodologies for complex biological samples, aiding in the detection and analysis of substances with significant physiological effects (Shin & Donike, 1996).

Anthelminthic Applications

Some derivatives have shown promising anthelminthic activity, suggesting the compound's potential in veterinary medicine and parasitology. These findings indicate possible applications in developing treatments against parasitic infections in animals, contributing to both animal health and the control of zoonotic diseases (Wollweber et al., 1979).

Pharmacological Potential

Research into novel acetamide derivatives, including those related to N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide, has explored their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Such studies are foundational for drug discovery, highlighting the compound's significance in identifying new therapeutic agents (Rani et al., 2016).

Eigenschaften

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-9-11(16)7-8-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJJHVIHYEMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)